molecular formula C15H14O3 B2537785 4-[(4-Methoxybenzyl)oxy]benzaldehyde CAS No. 77182-73-1

4-[(4-Methoxybenzyl)oxy]benzaldehyde

Cat. No. B2537785
CAS RN: 77182-73-1
M. Wt: 242.274
InChI Key: HHHSHAZGHYCUPP-UHFFFAOYSA-N
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Description

4-[(4-Methoxybenzyl)oxy]benzaldehyde is a chemical compound that can be associated with a family of substituted benzaldehydes. It is structurally related to 4-methoxybenzaldehyde (p-anisaldehyde), which is known for its various applications in organic synthesis and potential biological activities. The compound's structure includes a benzaldehyde moiety with a methoxy group and a methoxybenzyl ether linkage, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of compounds related to this compound often involves the protection of hydroxyl groups and the formation of benzyl ethers. For instance, the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde has been achieved using a p-methoxybenzyl protecting group among others, with moderate yields . Additionally, the synthesis of 5-substituted 3-hydroxy-4-methoxybenzaldehydes has been reported, which are structurally similar to the compound and have been evaluated as inhibitors of catechol O-methyltransferase .

Molecular Structure Analysis

The molecular structure of this compound would likely exhibit characteristics similar to those of related compounds. For example, 2-methoxy-benzaldehyde has been studied using X-ray crystallography, revealing the presence of intra- and intermolecular C–H···O short contacts, which could also be present in the structure of this compound . The presence of the methoxy group and the benzyl ether linkage could influence the electronic distribution and steric hindrance within the molecule.

Chemical Reactions Analysis

The reactivity of 4-methoxybenzaldehyde, a related compound, has been studied in various chemical reactions. It has been shown to undergo photochemical transformations, such as decarbonylation and isomerization to a closed-ring isomeric ketene when isolated in different rare gas matrices . Moreover, the benzylation of alcohols and phenols with N-(4-methoxybenzyl)-o-benzenedisulfonimide has been reported, indicating the potential for this compound to participate in similar reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from studies on related compounds. For instance, the photocatalytic oxidation of 4-methoxybenzyl alcohol to the corresponding aldehyde has been investigated, suggesting that the aldehyde group in this compound could also be susceptible to such oxidation reactions . The selective deprotection of 4-methoxybenzyl protecting groups using DDQ has been explored, which could be relevant for the synthesis or modification of this compound .

Scientific Research Applications

Oxidation Reactions

  • The oxidation of methoxy substituted benzyl phenyl sulfides, including compounds related to 4-[(4-Methoxybenzyl)oxy]benzaldehyde, can distinguish between single electron transfer oxidants and those reacting by direct oxygen atom transfer. These reactions form methoxy substituted benzyl derivatives and benzaldehydes, demonstrating the compound's relevance in understanding oxidation mechanisms (Lai, Lepage, & Lee, 2002).

Photocatalytic Oxidation

  • Photocatalytic oxidation of benzyl alcohol derivatives, including 4-methoxybenzyl alcohol (a related compound to this compound), has been observed under UV and visible light irradiation, leading to the formation of corresponding aldehydes. This shows the compound's potential in photocatalytic applications (Higashimoto et al., 2009).

Anticancer Research

  • Benzyloxybenzaldehyde derivatives, which include structural similarities to this compound, have shown significant anticancer activity against HL-60 cells. This highlights the potential of such compounds in anticancer research (Lin et al., 2005).

Organic Synthesis

  • 4-Methoxybenzyl derivatives are used as linkers in solid phase organic synthesis. The study of these compounds contributes to the development of more efficient synthetic methods (Swayze, 1997).

Antiplasmodial Activity

  • Derivatives of 4-methoxybenzaldehyde, closely related to this compound, have been synthesized and evaluated for antiplasmodial activities, showing promise in the treatment of malaria (Hadanu et al., 2010).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

4-[(4-methoxyphenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-14-6-4-13(5-7-14)11-18-15-8-2-12(10-16)3-9-15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHSHAZGHYCUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-hydroxybenzaldehyde (10 g, 81.9 mmol) in DMF (200 mL) was added K2CO3 (14.7 g, 106 mmol), tetrabutylammonium iodide (3.06 g, 8.2 mmol) and 4-methoxybenzyl chloride (14.1 g, 90 mmol). The reaction mixture was stirred for 14 h at rt and then poured into ice water. The product 4-(4-methoxy-benzyloxy)-benzaldehyde was isolated by filtration.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.06 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 500 mL round bottom flask was charged with 4-hydroxybenzaldehyde (40 g, 328 mmol) and DMF (250 mL). 4-methoxybenzyl chloride (57.8 mL, 426 mmol) was added, followed by potassium carbonate (90 g, 656 mmol). The reaction mixture was stirred at room temperature for 5 h then poured into ice water (2.5 L). The product was collected by filtration and rinsed with water. After drying thoroughly, 78 g (98%) of aldehyde 12.1 was obtained as a light yellow powder. 1H NMR(400 MHz)(DMSO-d6) δ 9.88 (s, 1H); 7.88 (d, 2H, J=8.7 Hz); 7.42 (d, 2H, J=8.8 Hz); 7.21 (d, 2H, J=8.8 Hz); 6.97 (d, 2H, J=8.6 Hz); 5.16 (s, 2H); 3.77 (s, 3H). MS ESI (pos.) m/e: 243.1 (M+H).
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
57.8 mL
Type
reactant
Reaction Step Two
Quantity
90 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
2.5 L
Type
reactant
Reaction Step Four
Yield
98%

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